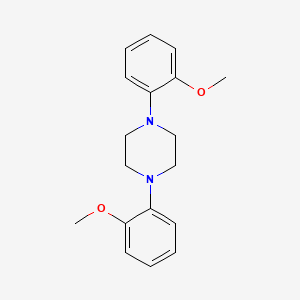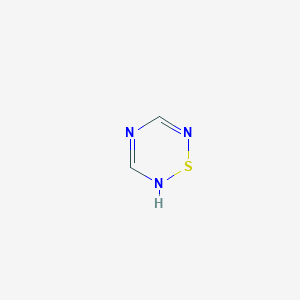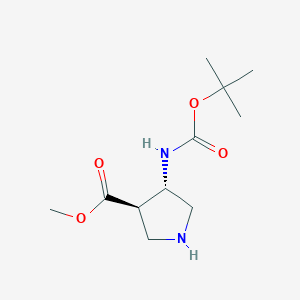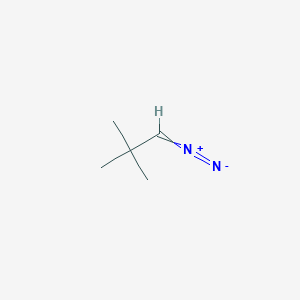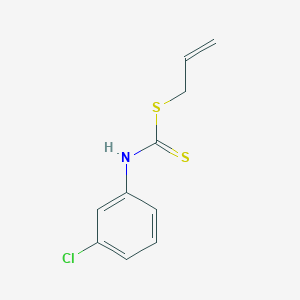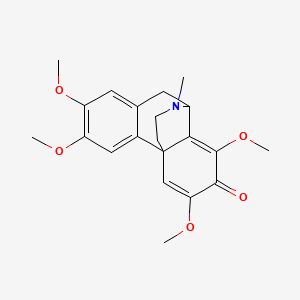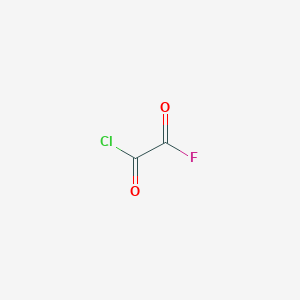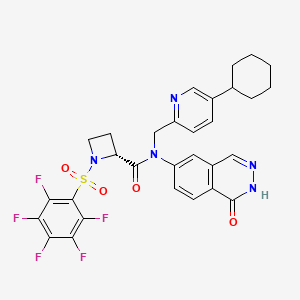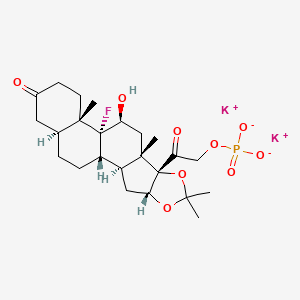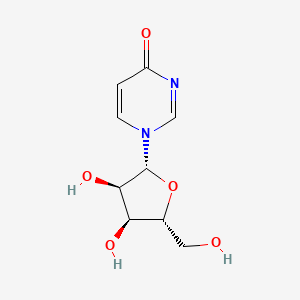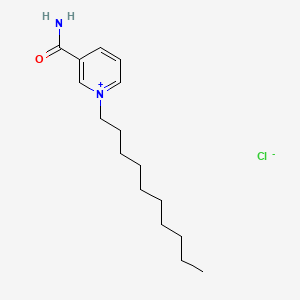
3-Carbamoyl-1-decylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-decylpyridinium chloride is a chemical compound with the molecular formula C18H30ClN3O2 It is a member of the pyridinium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-decylpyridinium chloride typically involves the reaction of decylamine with nicotinic acid, followed by chlorination. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process may include steps such as purification through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-decylpyridinium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
3-Carbamoyl-1-decylpyridinium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It may be explored for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-Carbamoyl-1-decylpyridinium chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some compounds similar to 3-Carbamoyl-1-decylpyridinium chloride include:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Nicotinamide derivatives: Used in various biochemical and pharmaceutical applications.
Uniqueness
What sets this compound apart from similar compounds is its unique structural properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
2520-49-2 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
1-decylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-4-5-6-7-8-9-12-18-13-10-11-15(14-18)16(17)19;/h10-11,13-14H,2-9,12H2,1H3,(H-,17,19);1H |
InChIキー |
ZGWULIQTOCTJOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
